Trimethylamine oxide
Overview
Description
Trimethylamine N-oxide (TMAO) is a biologically active molecule associated with chronic diseases such as atherosclerosis. It is derived from trimethylamine (TMA), produced by intestinal bacteria from dietary choline, carnitine, or related compounds, and then oxidized to TMAO by hepatic flavin-dependent monooxygenases (FMOs). Observational and experimental studies suggest a correlation between increased plasma TMAO concentrations and adverse cardiovascular events. However, the mechanistic link between TMAO and disease remains under debate (Zeisel & Warrier, 2017).
Synthesis Analysis
The biosynthesis of TMAO involves the oxidation of TMA, which is synthesized from dietary constituents such as choline, L-carnitine, betaine, and lecithin by microbial enzymes in the gut. This oxidation process is catalyzed by liver enzymes, specifically flavin-containing monooxygenases 1 and 3 (FMO1 and FMO3), with FMO3 showing significantly higher activity (Baker & Chaykin, 1960).
Molecular Structure Analysis
The molecular structure of TMAO has been determined through gas electron diffraction and ab initio MO calculations, revealing key structural parameters such as bond lengths and angles, which play a critical role in its biochemical activity (Haaland, Thomassen, & Stenstr∅m, 1991).
Chemical Reactions and Properties
TMAO is known to stabilize proteins by counteracting the denaturing effects of urea, pressure, and ice, making it an important osmolyte in marine organisms. This protective mechanism involves direct interactions with the peptide backbone, altering hydrogen bonding equilibria essential for protein stability (Meersman, Bowron, Soper, & Koch, 2009).
Physical Properties Analysis
TMAO's hydration structure and its interaction with water molecules have been extensively studied using vibrational spectroscopy and molecular dynamics simulations. These studies highlight TMAO's role in stabilizing the structure of proteins in aqueous solutions, underscoring its importance in biological systems (Ohto, Hunger, Backus, Mizukami, Bonn, & Nagata, 2017).
Chemical Properties Analysis
TMAO's role as an osmolyte and its effects on protein stability are linked to its chemical properties, including its ability to form hydrogen bonds with water molecules and counteract the effects of urea. This osmolyte is essential in maintaining cellular integrity and function in environments that would otherwise denature proteins and disrupt cellular processes (Yancey & Siebenaller, 1999).
Scientific Research Applications
Marine Biology
Application : TMAO is found in the tissues of marine crustaceans and marine fish, where it prevents water pressure from distorting proteins and thus killing the animal . The concentration of TMAO increases with the depth at which the animal lives .
Methods : TMAO is a protein stabilizer that serves to counteract the protein-destabilizing effects of pressure . It is a piezolyte, a small organic molecule present in the cells of animals living at great depths .
Results : TMAO gives the proteins the flexibility they need to function properly under great pressure . It is found in high concentrations in the deepest-living described fish species, Pseudoliparis swirei, which was found in the Mariana Trench, at a recorded depth of 8,076 m .
Cardiovascular Disease Research
Field : Cardiovascular Disease Research
Application : High TMAO concentrations are associated with an increased risk of all-cause mortality and cardiovascular disease .
Methods : TMAO is generated from choline, betaine, and carnitine by gut microbial metabolism . The atherogenic effect of TMAO is attributed to alterations in cholesterol and bile acid metabolism, activation of inflammatory pathways and promotion foam cell formation .
Results : In humans, a positive correlation between elevated plasma levels of TMAO and an increased risk for major adverse cardiovascular events and death is reported .
Exercise Performance Improvement
Application : TMAO has been found to improve exercise performance .
Methods : The role of TMAO in improving exercise performance and the underlying molecular mechanisms are being investigated .
Results : Evidence for the beneficial effects of TMAO is accumulating .
Dietary Studies
Field : Nutrition and Dietetics
Application : TMAO levels increase with consumption of animal protein such as eggs, red meat, shellfish and total fish consumption .
Methods : Dietary studies monitor the intake of these foods and measure TMAO levels .
Results : High TMAO levels are associated with certain health risks .
Metabolic Disorder Research
Field : Metabolic Disorder Research
Application : TMAO supplementation is used to model elevated levels reported in the clinical setting .
Methods : This model is most appropriate for research investigating high fish consumption or inflammatory bowel disease .
Results : The accumulation and molecular effects of TMAO on metabolic tissues are being studied .
Cardio-Metabolic Comorbidities Research
Field : Cardio-Metabolic Comorbidities Research
Application : TMAO is associated with cardio-metabolic comorbidities such as type 2 diabetes mellitus (T2D), dyslipidemia and hypertension .
Methods : Studies investigate the role of TMAO in these conditions .
Results : High TMAO concentrations are associated with decreased cardiovascular mortality .
Aging and Age-Related Diseases
Application : TMAO is closely associated with cellular aging and age-related diseases . It contributes to senescence from multiple pathways and appears to accelerate many neurodegenerative disorders such as Alzheimer’s disease and Parkinson’s disease .
Methods : Studies have shown that TMAO can accelerate cell senescence by causing mitochondrial damage, superoxide formation, and promoting the generation of pro-inflammatory factors .
Results : The specific mechanism of how TMAO speeds aging is still not completely clear .
Human Health and Disease Biomarker
Application : Elevated plasma TMAO has been reported to be correlated with the pathogenesis of numerous human diseases, including cardiovascular disease, heart failure, kidney diseases, metabolic syndrome, etc .
Methods : TMAO is obtained from food and synthesized endogenously using dietary constituents like choline and carnitine . Gut microbiota plays a vital role in TMAO synthesis and contributes significantly to plasma TMAO levels .
Results : TMAO has been recognized as a novel biomarker for the detection/prediction of several human diseases .
Diabetes Research
Application : Elevation of TMAO levels through choline diet feeding impairs glucose-stimulated insulin secretion (GSIS), β-cell proportion, and glucose tolerance .
Methods : Inhibition of TMAO production through either genetic knockdown or antisense oligomers of Fmo3, the TMAO-producing enzyme, improves β-cell GSIS, β-cell proportion, and glucose tolerance in both db/db and choline diet-fed mice .
Results : The study provides insights into the role of TMAO in diabetes .
Atherosclerosis Research
Application : Plasma TMAO levels in apoE −/− mice positively correlated with atheroma burden .
Methods : Studies in a murine model of atherosclerosis demonstrated the correlation .
Results : The study provides insights into the role of TMAO in atherosclerosis .
Neurodegenerative Disorders
Application : TMAO is closely associated with cellular aging and age-related diseases . It appears to accelerate many neurodegenerative disorders such as Alzheimer’s disease and Parkinson’s disease .
Methods : Studies have shown that TMAO can accelerate cell senescence by causing mitochondrial damage, superoxide formation, and promoting the generation of pro-inflammatory factors .
Results : The specific mechanism of how TMAO speeds aging is still not completely clear .
Osmoprotective Compounds
Application : TMAO and N,N,N-trimethylglycine (betaine) are methylamine osmolytes that have been extensively studied for their diverse roles in humans and have demonstrated opposing relations with human health .
Methods : These osmolytes are obtained from food and synthesized endogenously using dietary constituents like choline and carnitine . Gut microbiota plays a vital role in TMAO synthesis and contributes significantly to plasma TMAO levels .
Results : Elevated plasma TMAO has been reported to be correlated with the pathogenesis of numerous human diseases .
Metabolic Tissues
Field : Metabolic Disorder Research
Application : Many animal studies use TMAO supplementation to effectively model elevated levels reported in the clinical setting .
Methods : This model is most appropriate for research investigating high fish consumption or inflammatory bowel disease .
Results : The accumulation and molecular effects of TMAO on metabolic tissues are being studied .
Diabetes
Application : Elevation of TMAO levels through choline diet feeding impairs glucose-stimulated insulin secretion (GSIS), β-cell proportion, and glucose tolerance .
Methods : Inhibition of TMAO production through either genetic knockdown or antisense oligomers of Fmo3, the TMAO-producing enzyme, improves β-cell GSIS, β-cell proportion, and glucose tolerance in both db/db and choline diet-fed mice .
Results : The study provides insights into the role of TMAO in diabetes .
Atherosclerosis
Application : Studies in a murine model of atherosclerosis demonstrated that plasma TMAO levels in apoE −/− mice positively correlated with atheroma burden .
Methods : Further studies in a murine model of atherosclerosis demonstrated the correlation .
Results : The study provides insights into the role of TMAO in atherosclerosis .
Safety And Hazards
Future Directions
There are many challenges that need to be addressed in human gut microbiome researches, which is closely related to TMAO . The exploration of the aging mechanism is still ongoing . TMAO has been suggested as an independent predictor of cardiovascular disease (CVD) risk and mortality . Therefore, TMAO treatment may be a promising strategy to alleviate oxidative stress damage in skeletal muscle .
properties
IUPAC Name |
N,N-dimethylmethanamine oxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO/c1-4(2,3)5/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPYRKYUKCHHIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8049678 | |
Record name | N,N-Dimethyl-methanamine-N-oxide | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; Highly hygroscopic; [Merck Index], Solid, Colourless to yellow solid; Odourless | |
Record name | Trimethylamine-N-oxide | |
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Record name | Trimethylamine N-oxide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000925 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | Trimethylamine oxide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1603/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Solubility |
454 mg/mL, Soluble in water, Soluble (in ethanol) | |
Record name | Trimethylamine N-oxide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000925 | |
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Record name | Trimethylamine oxide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1603/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Trimethylamine oxide | |
CAS RN |
1184-78-7 | |
Record name | Trimethylamine oxide | |
Source | CAS Common Chemistry | |
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Record name | Trimethyloxamine | |
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Record name | Trimethylamine oxide | |
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Record name | Methanamine, N,N-dimethyl-, N-oxide | |
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Record name | N,N-Dimethyl-methanamine-N-oxide | |
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URL | https://comptox.epa.gov/dashboard/DTXSID8049678 | |
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Record name | Trimethylamine, N-oxide | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.341 | |
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Record name | TRIMETHYLAMINE OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FLD0K1SJ1A | |
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Record name | Trimethylamine N-oxide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000925 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
95 - 99 °C | |
Record name | Trimethylamine N-oxide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000925 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.